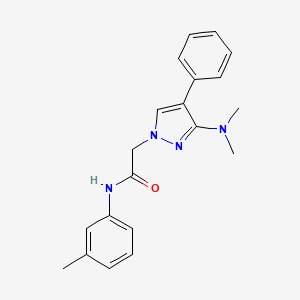![molecular formula C24H24ClN5 B2479798 3-(4-Chlorophényl)-2,5-diméthyl-7-(4-phénylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 850735-69-2](/img/structure/B2479798.png)
3-(4-Chlorophényl)-2,5-diméthyl-7-(4-phénylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H24ClN5 and its molecular weight is 417.94. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les pyrimidines, y compris notre composé d'intérêt, ont été explorées pour leur potentiel antimicrobien. Les chercheurs ont synthétisé des dérivés de ce squelette de pyrazolo[1,5-a]pyrimidine et évalué leur efficacité contre des souches bactériennes et fongiques. Ces composés sont prometteurs comme nouveaux agents antimicrobiens, relevant les défis posés par les agents pathogènes multirésistants .
Propriétés anticancéreuses
Dans le domaine de la recherche sur le cancer, de nouveaux dérivés de pyrazole ont été étudiés. Par exemple, le composé 3-(3-chloro-5-hydroxyphényl)-N-(2-(4-méthylpipérazin-1-yl)éthyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide a démontré une activité anticancéreuse puissante contre les lignées cellulaires A375. Sa valeur IC50 de 4,2 μM met en évidence son potentiel en tant qu'agent anticancéreux efficace .
Applications antivirales
Les chercheurs ont également exploré les pyrazolo[1,5-a]pyrimidines à des fins antivirales. Une bibliothèque de nucléosides de 4H,6H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxyde a été synthétisée et criblée pour son activité anti-virus de la stomatite vésiculeuse (VSV). Ces composés représentent une nouvelle voie pour lutter contre les infections virales .
Applications optiques
Il est intéressant de noter que les pyrazolo[1,5-a]pyrimidines ont été identifiées comme des composés stratégiques pour les applications optiques. Leurs propriétés photophysiques ajustables en font des candidats intéressants pour divers dispositifs optiques et capteurs .
Inhibition de la cholinestérase
Le composé (3-chlorophényl)(4-phénylpiperazin-1-yl)méthanethione a montré une activité inhibitrice significative contre les enzymes cholinestérases (AChE et BChE). Cette découverte suggère des applications potentielles dans les troubles neurologiques et la santé cognitive .
Autres activités biologiques
Au-delà des domaines mentionnés, les pyrazolo[1,5-a]pyrimidines ont été étudiées pour leurs propriétés antioxydantes, anti-inflammatoires et analgésiques. Leurs effets pharmacologiques variés continuent d'intriguer les chercheurs .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 is so potent that it has shown significant inhibitory activity with IC50 values in the nanomolar range .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . This leads to the inhibition of the growth of tumor cells .
Analyse Biochimique
Biochemical Properties
The compound 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been found to interact with certain enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been found to inhibit the growth of certain cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with CDK2 . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction could lead to enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-3-5-7-21)30-24(26-17)23(18(2)27-30)19-8-10-20(25)11-9-19/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOSUKYNPSNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
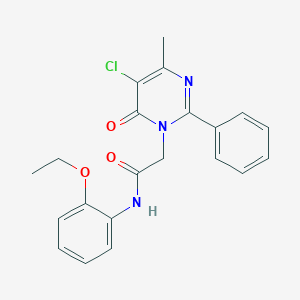
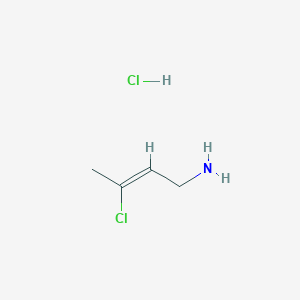

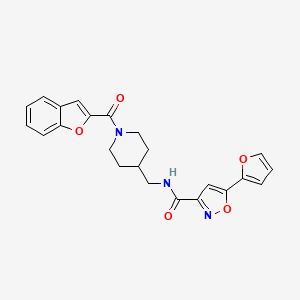
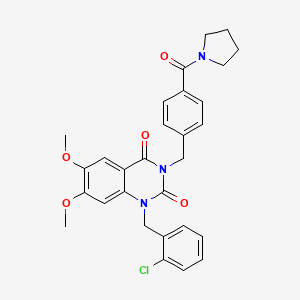
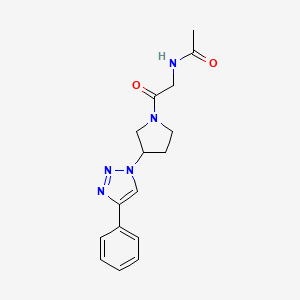

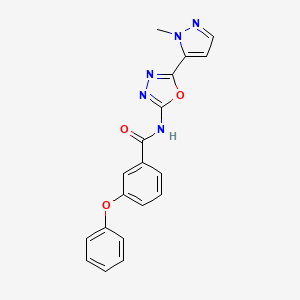
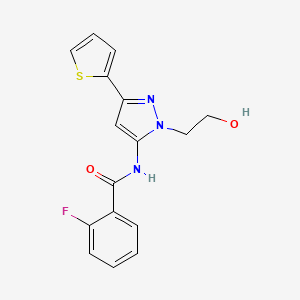
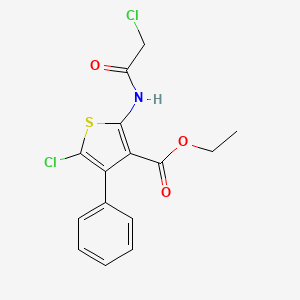
![2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2479730.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2479731.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2479733.png)
